REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN.C(C1OC(C2C=CC=CC=2)C(C2C=CC=CC=2)[N:23]=1)=O>C(O)C.C(O)(=O)C.[Zn]>[CH2:1]([N:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[NH2:23])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
208.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
2-formyl-4,5-diphenyloxazoline
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1OC(C(N1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to raise the temperature over 20° C
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into water
|
Type
|
CUSTOM
|
Details
|
thus giving a yellow precipitate
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the precipitate from a methyl ethyl ketone-ethanol (1:1) mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17.8% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |